molecular formula C20H18N2O3S B11078436 2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11078436
M. Wt: 366.4 g/mol
InChI Key: XFBXTASZRVWGSO-GZTJUZNOSA-N
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Description

2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 3-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with 3-methylaniline to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methyl

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(5E)-5-[(3-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H18N2O3S/c1-13-5-3-7-15(9-13)11-17-19(24)22(20(25)26-17)12-18(23)21-16-8-4-6-14(2)10-16/h3-11H,12H2,1-2H3,(H,21,23)/b17-11+

InChI Key

XFBXTASZRVWGSO-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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